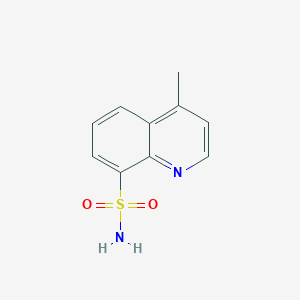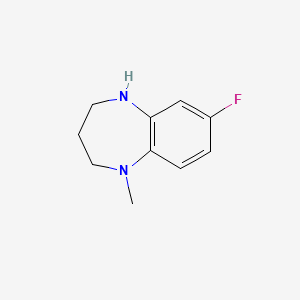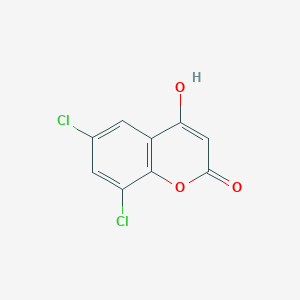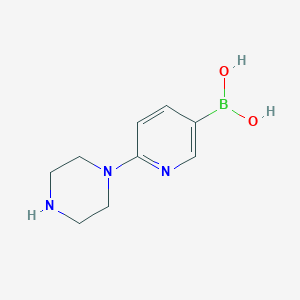
1-(2-Ethoxyethyl)piperidine-3-methanol
Overview
Description
1-(2-Ethoxyethyl)piperidine-3-methanol is a chemical compound that belongs to the class of piperidine derivatives. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidines are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular formula of 1-(2-Ethoxyethyl)piperidine-3-methanol is C10H21NO2, and its molecular weight is 187.28 g/mol. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidines undergo various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions lead to the formation of various piperidine derivatives .Scientific Research Applications
Anticancer Agents
Piperidine derivatives have been identified as potent anticancer agents. They exhibit pharmacophoric features that can be harnessed to develop new therapeutic drugs. Specifically, certain piperidine compounds have shown high potency with IC50 values significantly higher than existing drugs .
Antiviral and Antimalarial Applications
The piperidine nucleus is crucial in the synthesis of antiviral and antimalarial agents. These compounds can interfere with the life cycle of viruses and parasites, offering a pathway to treat diseases such as HIV and malaria .
Antimicrobial and Antifungal Properties
Piperidine-based compounds are utilized for their antimicrobial and antifungal properties. They can inhibit the growth of various bacteria and fungi, making them valuable in the development of new antibiotics and antifungal medications .
Analgesic and Anti-inflammatory Uses
The analgesic and anti-inflammatory applications of piperidine derivatives are well-documented. They can modulate pain pathways and inflammatory responses, providing relief in conditions like arthritis and neuropathic pain .
Anti-Alzheimer and Antipsychotic Effects
Research has shown that piperidine compounds can have beneficial effects on neurological conditions. They may play a role in the treatment of Alzheimer’s disease and other cognitive disorders, as well as in managing psychosis .
Antihypertension and Cardiovascular Benefits
Piperidine derivatives can contribute to cardiovascular health by acting as antihypertensive agents. They may help in regulating blood pressure and thus, could be incorporated into treatments for hypertension .
Bioavailability Enhancement
Piperidine compounds, such as piperine, have been used as bio-enhancers. They can improve the bioavailability of drugs by facilitating their absorption and interaction with cellular receptors, enhancing the overall therapeutic effect .
Antioxidant Activity
Piperidine structures, particularly those found in natural compounds like piperine, exhibit strong antioxidant properties. They can scavenge free radicals, which may reduce oxidative stress and prevent cellular damage .
Mechanism of Action
While the specific mechanism of action for 1-(2-Ethoxyethyl)piperidine-3-methanol is not mentioned in the search results, piperidine derivatives have been found to regulate several crucial signaling pathways essential for the establishment of cancers . They inhibit cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells .
Future Directions
Piperidines play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
properties
IUPAC Name |
[1-(2-ethoxyethyl)piperidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-2-13-7-6-11-5-3-4-10(8-11)9-12/h10,12H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSSZJLWWPCBKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1CCCC(C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethoxyethyl)piperidine-3-methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




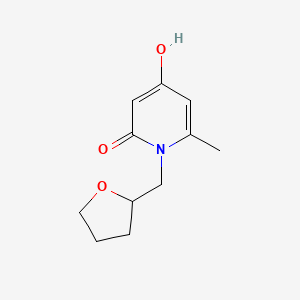
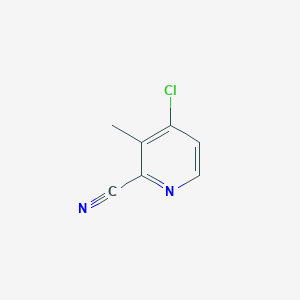
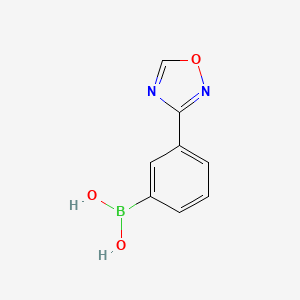
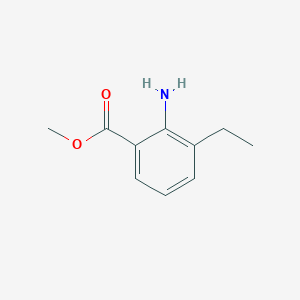
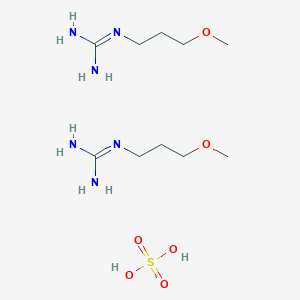
![[2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methanamine](/img/structure/B1464060.png)
![1-{2-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride](/img/structure/B1464061.png)
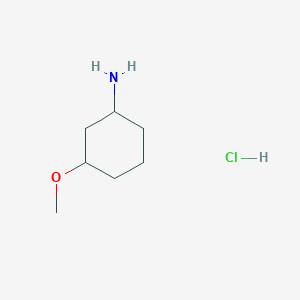
![1-[(6-methoxypyridin-3-yl)methyl]-1H-1,3-benzodiazol-2-amine](/img/structure/B1464064.png)
